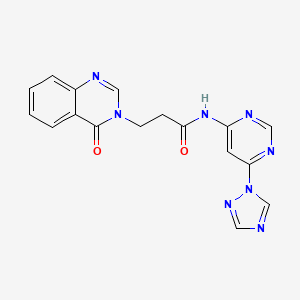

![molecular formula C11H19NO2 B2438311 Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1626482-00-5](/img/structure/B2438311.png)

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

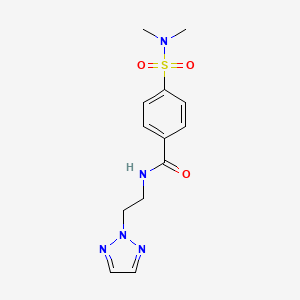

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a chiral small molecule . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The synthesis method has the characteristics of a novel route, mild reaction conditions, and low cost . The yield is more than 65% .Molecular Structure Analysis

The molecular formula of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is C11H18O3 . Its molecular weight is 198.26 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate include reductive amination, basic configuration inversion, and hydrogenation to remove a protecting group .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Enantiomers : Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate and its enantiomers were synthesized, with a focus on determining their stereochemistry and relative configurations using NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

Molecular Structure Characterization : The molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, providing insights into its structural composition (Moriguchi et al., 2014).

Analysis of Derivatives : Research on di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid derivatives focused on their structures, stereochemistry, and relative configurations, determined through IR and NMR studies (Palkó, Sohár, & Fülöp, 2011).

Chemical Properties and Reactions

Green Synthesis Protocol : An eco-friendly method was developed for synthesizing ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, highlighting the potential for environmentally conscious approaches in chemical synthesis (Qian, Li, Liu, & Wang, 2017).

Microwave Synthesis Improvement : The use of microwave activation for the synthesis of Ethyl I,3-cyclohexadien-1-carboxylate demonstrated a more efficient and clean approach, suggesting advancements in synthesis techniques (Tesson & Deshayes, 2000).

Biomedical and Pharmacological Aspects

Chiral Amino Acid Ester Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester provided insights into chiral compounds used in biomedical research (Moriguchi et al., 2014).

Investigations in Foldamers and Chiral Catalysts : The use of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid and derivatives in foldamers and chiral catalysts showcased its potential in diverse areas such as material science and catalysis (Milbeo et al., 2021).

特性

IUPAC Name |

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRDVZHAVFJIFL-QLEHZGMVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C1N)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

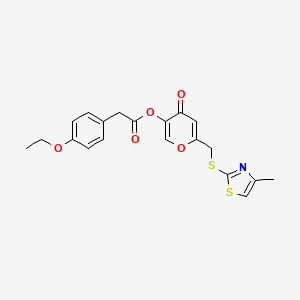

![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)

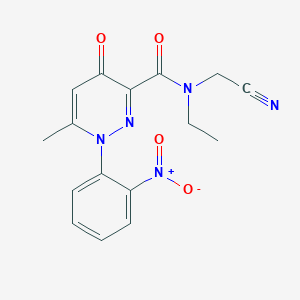

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)

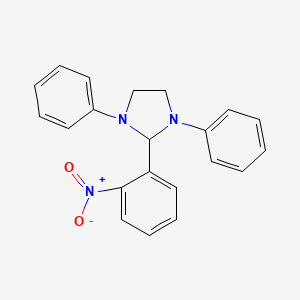

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)

![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2438246.png)

![1,1-Diethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2438247.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438251.png)